Methyl (1,3-benzothiazol-2-ylthio)acetate
CAS No.: 24044-87-9
Cat. No.: VC7809209
Molecular Formula: C10H9NO2S2
Molecular Weight: 239.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24044-87-9 |
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Molecular Formula | C10H9NO2S2 |
Molecular Weight | 239.3 g/mol |
IUPAC Name | methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Standard InChI | InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 |
Standard InChI Key | FJIFGGQHUVANGE-UHFFFAOYSA-N |
SMILES | COC(=O)CSC1=NC2=CC=CC=C2S1 |
Canonical SMILES | COC(=O)CSC1=NC2=CC=CC=C2S1 |
Introduction
Synthesis and Manufacturing
The synthesis of methyl (1,3-benzothiazol-2-ylthio)acetate typically involves a nucleophilic substitution reaction between 2-mercaptobenzothiazole and methyl chloroacetate under basic conditions. This method, adapted from analogous ethyl ester syntheses , proceeds via the following generalized protocol:
Reaction Mechanism:
Experimental Procedure:
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Reactants: 2-Mercaptobenzothiazole (1.0 equiv), methyl chloroacetate (1.2 equiv), potassium hydroxide (1.5 equiv).
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Solvent: Absolute ethanol.
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Conditions: Reflux for 6–8 hours under anhydrous conditions.
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Workup: The reaction mixture is cooled, neutralized with dilute HCl, and filtered. The crude product is recrystallized from ethanol to yield pure compound.
Key Data:
Parameter | Value |
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Yield | 65–75% |
Melting Point | 155–160°C |
Purity (HPLC) | >98% |
This method mirrors the synthesis of ethyl (benzothiazol-2-ylthio)acetate reported in prior work , with adjustments to the esterifying agent to favor methyl group incorporation.
Structural Characterization and Spectral Analysis
The structural elucidation of methyl (1,3-benzothiazol-2-ylthio)acetate relies on spectroscopic techniques, including IR, NMR, NMR, and mass spectrometry.
Infrared Spectroscopy (IR)
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C=O Stretch: 1725–1740 cm (ester carbonyl).
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C-O-C Asymmetric Stretch: 1240–1260 cm.
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Aromatic C=C: 1580–1600 cm.
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, DMSO-):
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NMR (100 MHz, DMSO-):
Mass Spectrometry (MS)
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Molecular Ion Peak: 255 [M] (calculated for ).
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Fragmentation: Loss of COOCH ( 196), followed by benzothiazole ring cleavage .
Physicochemical Properties
Methyl (1,3-benzothiazol-2-ylthio)acetate exhibits the following properties:
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Physical State: White to off-white crystalline solid.
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Solubility:
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Soluble in DMSO, DMF, ethanol, and acetone.
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Insoluble in water and hexane.
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Stability: Stable under ambient conditions but hydrolyzes in strong acidic or alkaline media.
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Partition Coefficient (LogP): 2.1 ± 0.3 (predicted), indicating moderate lipophilicity.
Applications in Pharmaceutical Development
Methyl (1,3-benzothiazol-2-ylthio)acetate’s primary application lies in its role as a precursor for:
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1,3,4-Oxadiazole Derivatives: Cyclocondensation with aryloxyacetic acids yields compounds with enhanced anti-inflammatory activity .
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Hydrazide Intermediates: Key for synthesizing triazole and thiadiazole hybrids targeting antimicrobial resistance.
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Polymer Chemistry: Potential crosslinker in sulfur-containing polymers, though this remains underexplored.
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